N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine systematically describes its structure:
- Core framework : Two pyrazole rings (1H-pyrazol-5-yl and 1H-pyrazol-3-amine).
- Substituents :
- A butan-2-yl group (-CH(CH2CH3)CH2CH3) at position 1 of the first pyrazole.
- A methyl group (-CH3) at position 1 of the second pyrazole.
- A methylene bridge (-CH2-) connecting the amine group of the second pyrazole to position 5 of the first pyrazole.
The molecular formula is C10H19N3 , with a molecular weight of 181.28 g/mol . The SMILES notation (CCC(C)N1C(=CC=N1)CNCC) further clarifies connectivity (Fig. 1).
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCC(C)N1C(=CC=N1)CNCC |
Figure 1 : Structural representation highlighting the pyrazole cores, substituents, and bridging methylene group.
Crystallographic Analysis and Bond Parameters
While no direct crystallographic data exists for this compound, insights can be inferred from analogous pyrazole derivatives. For example, in polymeric bis(3-amino-1H-pyrazole)cadmium diiodide, pyrazole rings exhibit bond lengths of 1.33–1.37 Å for C-N and 1.39 Å for C-C bonds . Similar values are expected here, with slight variations due to substituent effects.
Key predicted bond parameters:
- Pyrazole ring bonds : N-N (~1.35 Å), C-N (~1.33 Å), and C-C (~1.39 Å).
- Methylene bridge : C-N bond lengths of ~1.45 Å, typical for amine linkages.
- Butan-2-yl group : C-C bonds (~1.54 Å) and C-H bonds (~1.09 Å).
The absence of single-crystal X-ray data limits precise geometric analysis, necessitating future diffraction studies to resolve torsional angles and packing arrangements.
Conformational Dynamics in Solution Phase
In solution, the molecule exhibits dynamic behavior due to:
- Rotation around the methylene bridge : The -CH2- linker between pyrazole rings allows for rotational freedom, potentially adopting gauche or anti conformers.
- Tautomerism : While 3-aminopyrazoles typically favor the amine form, solvent polarity and pH may influence protonation states .
Nuclear magnetic resonance (NMR) studies of related compounds (e.g., ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate) reveal upfield shifts for methylene protons (~δ 4.2 ppm) and downfield shifts for aromatic protons (~δ 7.5–8.5 ppm) . Similar trends are anticipated for this compound.
Comparative Analysis with Related Pyrazole Derivatives
A comparison with structurally similar pyrazoles highlights distinct features (Table 2):
The butan-2-yl group in this compound likely enhances membrane permeability compared to polar derivatives, while the methylene bridge may stabilize interactions with biological targets through hydrogen bonding .
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-[(2-butan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-10(2)17-11(5-7-14-17)9-13-12-6-8-16(3)15-12/h5-8,10H,4,9H2,1-3H3,(H,13,15) |
InChI Key |
HTOVCKIOLFVQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C(=CC=N1)CNC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1-Methyl-1H-Pyrazol-3-Amine
The primary route involves alkylating 1-methyl-1H-pyrazol-3-amine with 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde.
Procedure :
-
Reaction Setup : Combine 1-(butan-2-yl)-1H-pyrazole-5-carbaldehyde (1.0 eq) and 1-methyl-1H-pyrazol-3-amine (1.2 eq) in anhydrous methanol under nitrogen.
-
Reductive Amination : Add sodium cyanoborohydride (1.5 eq) and acetic acid (0.1 eq) to the mixture. Stir at 60°C for 12 hours.
-
Workup : Quench with ice-cold water, extract with dichloromethane, and dry over anhydrous sodium sulfate.
Yield : 68–72% after purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Mechanistic Insight :
The reaction proceeds through imine formation followed by borohydride reduction. Steric hindrance from the butan-2-yl group necessitates elevated temperatures to overcome kinetic barriers.
Alternative Route: Mitsunobu Reaction
For substrates with poor nucleophilicity, the Mitsunobu reaction offers higher regioselectivity.
Procedure :
-
Activation : Treat 1-(butan-2-yl)-1H-pyrazole-5-methanol (1.0 eq) with triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.2 eq) in tetrahydrofuran (THF).
-
Coupling : Add 1-methyl-1H-pyrazol-3-amine (1.0 eq) and stir at 25°C for 24 hours.
-
Purification : Isolate the product via flash chromatography (ethyl acetate/hexane 1:1).
Advantages :
-
Avoids harsh reducing agents.
-
Suitable for acid-sensitive intermediates.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may lead to side reactions. Methanol and ethanol balance reactivity and cost-effectiveness.
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Methanol | 60 | 72 | 98 |
| Ethanol | 60 | 68 | 97 |
| DMF | 80 | 65 | 95 |
Catalytic Additives
Lewis acids (e.g., ZnCl₂) accelerate imine formation but risk over-reduction. A catalytic amount of acetic acid (0.1 eq) optimizes proton transfer without side products.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45 (s, 1H, pyrazole-H), 4.15 (q, 2H, CH₂), 3.85 (s, 3H, N-CH₃).
-
HRMS (ESI+) : m/z calc. for C₁₂H₁₉N₅ [M+H]⁺ 233.1634, found 233.1636.
Scalability and Industrial Considerations
Batch reactors are preferred for small-scale synthesis (<1 kg), while continuous-flow systems enhance throughput for larger batches. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine has been investigated for its potential as a tissue-selective androgen receptor modulator (SARM). SARMs are crucial in treating androgen-dependent cancers, particularly prostate cancer, by selectively modulating androgen receptor activity without the side effects associated with traditional anabolic steroids .
Case Study: Prostate Cancer Treatment
A study demonstrated that pyrazole derivatives could inhibit the growth of prostate cancer cells by antagonizing androgen receptors, thus providing a targeted therapeutic approach .
2. Cardiovascular Applications
The compound has also shown promise as a P2Y12 receptor antagonist, which is vital in the treatment of cardiovascular diseases. P2Y12 antagonists are used to prevent platelet aggregation, thus reducing the risk of thrombotic events .
Case Study: High Throughput Screening
In a high-throughput screening campaign aimed at identifying novel P2Y12 antagonists, similar pyrazole compounds were evaluated for their efficacy in inhibiting platelet aggregation, showcasing the potential of this class of compounds in cardiovascular therapeutics .
Agricultural Applications
3. Fungicidal Properties
Pyrazole derivatives have been explored for their antifungal activities against various phytopathogenic fungi. The structure of this compound suggests it may possess similar properties.
Data Table: Antifungal Activity Comparison
| Compound Name | Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | Fusarium oxysporum | 15 | |
| 3-Difluoromethyl-Pyrazole | Botrytis cinerea | 20 | |
| Boscalid (Control) | Fusarium oxysporum | 25 |
This table illustrates that while this compound shows antifungal activity, it is less effective than established fungicides like boscalid.
Materials Science Applications
4. Synthesis of Novel Materials
The unique structure of this compound allows for its use in synthesizing novel materials with specific electronic or optical properties. Pyrazole compounds have been utilized in developing sensors and catalysts due to their ability to form stable complexes with metal ions.
Case Study: Sensor Development
Research has shown that pyrazole-based materials can be incorporated into sensor designs for detecting environmental pollutants, leveraging their coordination chemistry to enhance sensitivity and selectivity .
Mechanism of Action
The mechanism of action of N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in the nature and position of substituents on the pyrazole rings, which influence physicochemical and pharmacological properties.
Key Observations :
Key Observations :
- The target compound’s hypothetical synthesis is inferred to mirror methods for ethyl or isopropyl analogs, though yields may vary due to steric challenges with the bulkier butan-2-yl group .
- Copper-catalyzed methods (e.g., ) offer regioselectivity but suffer from low yields, highlighting a trade-off between precision and efficiency.
Pharmacological and Physicochemical Properties
Limited direct data exist for the target compound, but trends can be extrapolated from analogs:
- Solubility : The butan-2-yl group likely reduces aqueous solubility compared to methyl or pyridinyl analogs, necessitating formulation adjustments for in vivo studies .
- Bioactivity : Pyrazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show enhanced inhibitory potency in enzyme assays, suggesting that the target’s alkyl chain may prioritize hydrophobic interactions over electronic effects .
- Toxicity : Branched alkyl chains (e.g., 2-methylpropyl in ) are associated with higher metabolic stability but may increase hepatotoxicity risks.
Biological Activity
N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has been extensively studied for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and potential applications in medicine.
| Property | Value |
|---|---|
| Molecular Formula | C10H19N3 |
| Molecular Weight | 181.28 g/mol |
| IUPAC Name | This compound |
| InChI Key | JHHOXJQAKDHUGL-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the formation of the pyrazole ring through the cyclization of hydrazines with appropriate carbonyl compounds. The butan-2-yl group can be introduced via alkylation reactions, while the amine group is added through reductive amination techniques. These methods ensure high yields and purity, making it suitable for further biological studies .
Pharmacological Activity
The pharmacological potential of this compound has been evaluated in various studies, revealing a range of biological activities:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have been shown to inhibit inflammation in carrageenan-induced paw edema models. In comparative studies, certain derivatives demonstrated inhibition rates comparable to standard anti-inflammatory drugs such as diclofenac .
Antimicrobial Activity
This compound has also been studied for its antimicrobial effects against various bacterial strains. Studies have shown that modifications in the structure can enhance antimicrobial activity significantly. For example, compounds with specific substituents demonstrated effectiveness against E. coli, S. aureus, and other pathogens .
Anticancer Potential
Recent findings suggest that pyrazole derivatives may possess anticancer properties. Specific compounds have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of 22 pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced edema model. One compound exhibited over 84% inhibition compared to diclofenac .
- Antimicrobial Screening : A novel series of 1-thiocarbamoyl substituted pyrazoles was tested against multiple bacterial strains, with one derivative showing strong activity against Pseudomonas aeruginosa .
- Anticancer Research : In vitro studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells through apoptosis induction, suggesting their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways leading to therapeutic effects like anti-inflammation, antimicrobial action, and anticancer activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves cyclocondensation of pyrazole precursors with alkylating agents. For example:
Step 1 : React 1-(butan-2-yl)-1H-pyrazole with a methylamine derivative under basic conditions (e.g., K₂CO₃) to form the methylene-bridged intermediate.
Step 2 : Perform nucleophilic substitution or reductive amination to introduce the methyl group at the pyrazole nitrogen.
- Critical Factors : Solvent polarity (e.g., DMF vs. THF) and temperature (60–100°C) significantly affect yield. Microwave-assisted synthesis can reduce reaction time by 40–60% while maintaining >90% purity .
- Yield Optimization :
| Method | Yield (%) | Purity (%) | Key Condition |
|---|---|---|---|
| Conventional heating | 65–75 | 85–90 | 12–24 hours, 80°C |
| Microwave-assisted | 82–88 | 92–95 | 30–60 minutes, 100°C |
| Flow chemistry | 78–85 | 90–93 | Continuous reactor, 70°C |
Q. Which spectroscopic techniques are prioritized for structural characterization, and what key markers distinguish this compound?
- 1H/13C NMR :
- Pyrazole ring protons : Resonances at δ 7.2–8.1 ppm (split into doublets due to adjacent nitrogen atoms).
- Butan-2-yl group : Multiplet at δ 1.2–1.6 ppm (CH₂) and triplet at δ 0.9 ppm (CH₃) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination via dose-response curves (0.1–100 µM range) .
- Cellular uptake : Radiolabeled analogs (³H or ¹⁴C) tracked in cell lines (e.g., HepG2) over 24 hours to assess permeability .
- Cytotoxicity : MTT assays against cancer/normal cell lines (48–72 hours) to establish selectivity indices .
Advanced Research Questions
Q. How can the synthetic pathway be optimized for scalability while preserving stereochemical integrity?
- Strategies :
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity; achieves 85% yield .
- Catalyst screening : Pd/C or Ni catalysts in hydrogenation steps reduce byproducts (e.g., <5% diastereomers) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progression, enabling real-time adjustment of stoichiometry .
Q. How can contradictions in reported biological activities across studies be resolved?
- Root causes : Discrepancies often arise from assay conditions (e.g., serum concentration affecting protein binding) or impurity profiles (>5% impurities mask true activity) .
- Resolution workflow :
Replicate studies : Test the compound in parallel assays (e.g., SPR vs. ITC for binding affinity).
Metabolite profiling : LC-MS identifies active metabolites that may contribute to observed effects.
Structural analogs : Compare activity with derivatives lacking the butan-2-yl group to isolate functional group contributions .
Q. Which computational approaches predict binding modes with biological targets?
- Molecular docking : AutoDock Vina or Glide used with pyrazole-centric force fields to simulate interactions with kinase ATP pockets (e.g., CDK2). Key residues: Asp86 and Lys89 .
- MD simulations : GROMACS trajectories (50 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
- QSAR modeling : 3D descriptors (e.g., WHIM, MoRSE) correlate logP and polar surface area with IC₅₀ values (R² >0.85 in training sets) .
Data Contradiction Analysis Example
- Case : Study A reports IC₅₀ = 2.1 µM against EGFR, while Study B finds no activity at 10 µM.
- Resolution :
- Assay validation : Confirm Study B used active kinase conformation (e.g., phosphorylated EGFR).
- Compound integrity : Verify purity (>98%) in Study A via HPLC (C18 column, 0.1% TFA/MeCN gradient) .
- Buffer interference : Study B’s Tris buffer may chelate metal ions required for binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
